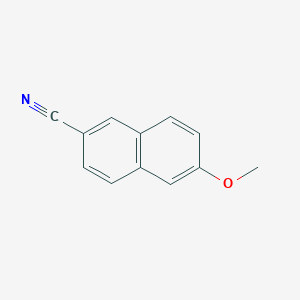

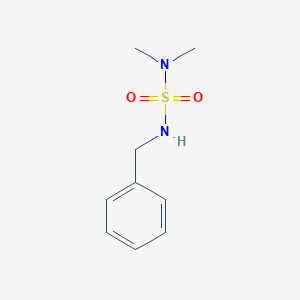

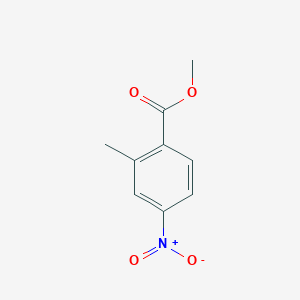

N,N-Dimethylbenzylsulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

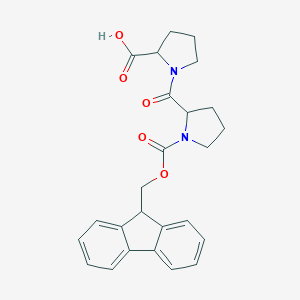

N,N-Dimethylbenzylsulfamide (DMS) is a chemical compound that has been identified as a degradation product of the fungicide tolylfluanide. It has been the subject of research due to its potential to form N-nitrosodimethylamine (NDMA), a toxic compound, during water treatment processes such as ozonation . Although the provided papers do not directly discuss N,N-Dimethylbenzylsulfamide, they provide insights into related compounds and reactions that can help understand the behavior and properties of DMS.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is achieved by using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-(α-hydroxybenzyl)formamides is performed using microwave-assisted reactions of dichloroaziridines with aqueous dimethyl sulfoxide, demonstrating the use of modern techniques to improve reaction efficiency .

Molecular Structure Analysis

The molecular structure and solvation of compounds similar to DMS can be studied using techniques like neutron diffraction and computer simulations. For example, the solvation of N-methylformamide in dimethyl sulfoxide has been investigated, revealing strong hydrogen bond interactions between the solute and solvent . These studies can provide insights into the molecular interactions and stability of DMS in various solvents.

Chemical Reactions Analysis

The chemical reactions involving DMS and its analogs are complex. The formation of NDMA from DMS during ozonation is a multi-step process that involves the reaction of DMS with ozone and hydroxyl radicals, followed by a bromide-catalyzed pathway that leads to the formation of NDMA . Additionally, desulfurization of N,N-dimethylthioformamide by hydrosilane in the presence of an iron complex has been studied, which involves the cleavage of a C=S bond to give a carbene-iron complex . These reactions are significant as they can influence the environmental impact and toxicity of DMS.

Physical and Chemical Properties Analysis

The physical and chemical properties of DMS can be inferred from the behavior of similar compounds. For instance, the kinetics of NDMA formation from DMS in the presence of bromide ions during ozonation suggest that DMS has moderate reactivity with hydroxyl radicals and reacts slowly with ozone . Quantum chemical computations provide further insights into the electronic nature and chemical equilibria of the intermediates formed during these reactions . Understanding these properties is crucial for assessing the environmental risk and developing strategies to mitigate the formation of toxic by-products like NDMA.

Propriétés

IUPAC Name |

(dimethylsulfamoylamino)methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAAXGVDGRWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349987 |

Source

|

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylbenzylsulfamide | |

CAS RN |

4726-01-6 |

Source

|

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

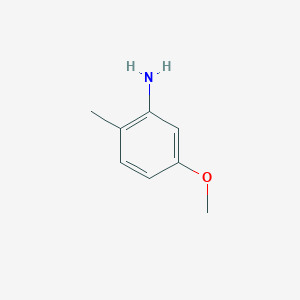

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

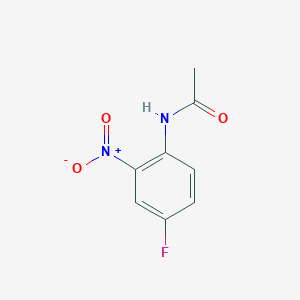

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)